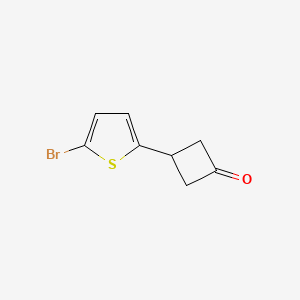
3-(5-Bromothiophen-2-yl)cyclobutan-1-one
描述
3-(5-Bromothiophen-2-yl)cyclobutan-1-one is a bicyclic organic compound featuring a cyclobutanone ring fused to a 5-bromothiophene moiety. The cyclobutanone ring introduces significant ring strain, which can enhance reactivity and influence conformational stability, while the bromothiophene group contributes to electronic and steric properties.
属性
IUPAC Name |
3-(5-bromothiophen-2-yl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-8-2-1-7(11-8)5-3-6(10)4-5/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWUIPOBRXKCPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromothiophen-2-yl)cyclobutan-1-one typically involves the bromination of thiophene followed by a cyclization reaction to form the cyclobutanone ring. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring. The cyclization can be achieved through various cyclization agents and conditions, often involving the use of strong bases or acids to facilitate the ring closure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions would be crucial to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-(5-Bromothiophen-2-yl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl group in the cyclobutanone ring.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
3-(5-Bromothiophen-2-yl)cyclobutan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 3-(5-Bromothiophen-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutanone ring play crucial roles in its reactivity and interactions. The compound can act as an electrophile in various reactions, facilitating the formation of new bonds and the modification of existing structures. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.
相似化合物的比较
Table 1: Key Properties of 3-(5-Bromothiophen-2-yl)cyclobutan-1-one and Analogs
Key Observations:
Electronic Effects : Bromine’s electronegativity and polarizability enhance electronic conjugation in thiophene derivatives, as seen in the NLO activity of α,β-unsaturated analogs . Replacing Br with Cl reduces molar refractivity and lipophilicity, impacting biological activity .
Heteroatom Influence: The pyridine analog (C₉H₈BrNO) exhibits higher polarity due to the nitrogen atom, improving solubility in polar solvents but reducing membrane permeability compared to thiophene derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


